molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No. B1397773
Key on ui cas rn: 873924-07-3
M. Wt: 265.35 g/mol
InChI Key: QAHLORULIOPMFV-UHFFFAOYSA-N
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Patent
US09399637B2

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (10.0 g, 46.9 mmol) and KOH (1.3 g, 23.5 mmol) in EtOH (200 mL) was added but-3-en-2-one (3.9 g, 56.3 mmol), the mixture was stirred at 70° C. for 16 h and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/4) to give the product as brown oil (5.2 g, 41.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
41.8%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)=O.[OH-].[K+].[CH3:18][C:19](=[O:22])[CH:20]=[CH2:21]>CCO>[O:22]=[C:19]1[CH2:20][CH2:21][C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH:1]=[CH:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.9 g
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C=CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 41.8%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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